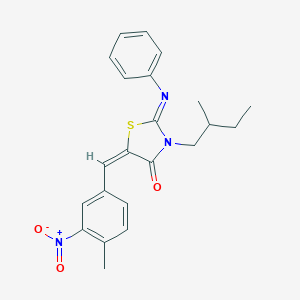![molecular formula C27H27BrN4O2S B297669 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297669.png)
2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide, also known as BRD3308, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is not fully understood. However, it has been proposed that 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide inhibits the activity of bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been shown to play a role in various diseases, such as cancer and inflammation, making it a potential therapeutic target.
Biochemical and Physiological Effects:
2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In a study conducted by Wang et al., 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting that it has anti-inflammatory effects. Additionally, 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest, indicating that it has potential anti-cancer effects.
实验室实验的优点和局限性
One advantage of using 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with compared to larger molecules. Additionally, the synthesis of 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is relatively straightforward, which makes it accessible to researchers. However, one limitation of using 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret results.
未来方向
There are several future directions for the use of 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide in scientific research. One direction is to further investigate its potential therapeutic applications in cancer and inflammation. Additionally, more studies are needed to elucidate its mechanism of action and identify potential targets. Furthermore, the development of more potent and selective inhibitors of BRD4, such as 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide, could lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide involves the reaction of 5-bromo-3-formylindole with cycloheptylthiourea in the presence of acetic acid. The resulting intermediate is then reacted with phenylhydrazine, followed by the addition of acetic anhydride to yield the final product. The synthesis of 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide has been reported in a patent by GlaxoSmithKline.
科学研究应用
2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide has been shown to have potential therapeutic applications in various diseases, such as cancer and inflammation. In a study conducted by Zhang et al., 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide was found to have anti-inflammatory effects in a study conducted by Wang et al., where it was shown to reduce the production of pro-inflammatory cytokines in macrophages.
属性
产品名称 |
2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide |
|---|---|
分子式 |
C27H27BrN4O2S |
分子量 |
551.5 g/mol |
IUPAC 名称 |
2-[5-bromo-3-[(Z)-(3-cycloheptyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C27H27BrN4O2S/c28-19-12-13-23-22(15-19)18(16-31(23)17-25(29)33)14-24-26(34)32(21-10-6-1-2-7-11-21)27(35-24)30-20-8-4-3-5-9-20/h3-5,8-9,12-16,21H,1-2,6-7,10-11,17H2,(H2,29,33)/b24-14-,30-27? |
InChI 键 |
MASXJRSBFOFEOT-JSADTUFQSA-N |
手性 SMILES |
C1CCCC(CC1)N2C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)/SC2=NC5=CC=CC=C5 |
SMILES |
C1CCCC(CC1)N2C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)SC2=NC5=CC=CC=C5 |
规范 SMILES |
C1CCCC(CC1)N2C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)SC2=NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)
![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)
